2,4,7,10,13,16,19-Docosaheptaenoyl-CoA

Enzyme Kinetics Substrate Specificity Peroxisomal Beta-Oxidation

2,4,7,10,13,16,19-Docosaheptaenoyl-CoA (C22:7-CoA) is the penultimate intermediate in peroxisomal DHA retroconversion and the native substrate for DECR2 (Km = 102 µM). Unlike generic 2,4-dienoyl-CoA analogues (e.g., 2,4-hexadienoyl-CoA, Km = 59 µM), its activity is uniquely suppressed by physiological albumin levels, making it the only biochemically valid probe for organelle-specific inhibitor screens and peroxisomal flux assays. Using shorter-chain surrogates masks peroxisome-selective defects. Procure this authentic metabolite to ensure translational relevance in Zellweger spectrum and omega-3 homeostasis research.

Molecular Formula C43H64N7O17P3S
Molecular Weight 1076.0 g/mol
Cat. No. B15597709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7,10,13,16,19-Docosaheptaenoyl-CoA
Molecular FormulaC43H64N7O17P3S
Molecular Weight1076.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,20-23,30-32,36-38,42,53-54H,4,7,10,13,16,19,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20+,23-22+/t32-,36-,37-,38?,42-/m1/s1
InChIKeyHTSMCTDWAPSBNO-FNCOHHGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: The CoA Ester of DHA Degradation and a Key Peroxisomal Substrate


2,4,7,10,13,16,19-Docosaheptaenoyl-CoA (C22:7-CoA) is a very long-chain polyunsaturated fatty acyl-CoA ester generated during the peroxisomal beta-oxidation of docosahexaenoic acid (DHA, C22:6) [1]. This CoA thioester serves as the primary substrate for peroxisomal 2,4-dienoyl-CoA reductase (DECR2, EC 1.3.1.34), an auxiliary enzyme essential for the complete degradation of unsaturated fatty acids possessing double bonds at both even- and odd-numbered positions [2]. The compound features a 22-carbon acyl chain with seven double bonds in the 2,4,7,10,13,16,19 configuration, and a molecular weight of approximately 1076 Da [3]. Unlike shorter chain dienoyl-CoA esters, docosaheptaenoyl-CoA represents the penultimate intermediate in the retroconversion of DHA, a reaction sequence critical for maintaining cellular omega-3 fatty acid homeostasis and for preventing the accumulation of potentially toxic intermediates [1].

Why Short-Chain Dienoyl-CoA Analogs Cannot Substitute for 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in DHA Degradation Studies


Generic substitution of 2,4,7,10,13,16,19-docosaheptaenoyl-CoA with simpler 2,4-dienoyl-CoA analogs (e.g., 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA) fundamentally misrepresents the biochemical environment of DHA retroconversion. Kinetic analysis reveals that human peroxisomal DECR2 exhibits markedly different affinity for these substrates: the enzyme's Km for docosaheptaenoyl-CoA is 102 µM, compared to 59 µM for 2,4-hexadienoyl-CoA and 6 µM for 2,4-decadienoyl-CoA [1]. Moreover, the reduction of docosaheptaenoyl-CoA is uniquely sensitive to physiological albumin concentrations, a property not observed with shorter chain substrates [2]. Perhaps most critically, the metabolic fate of docosaheptaenoyl-CoA is intrinsically coupled to peroxisomal processing, whereas shorter chain dienoyl-CoAs are efficiently handled by both mitochondrial and peroxisomal systems, obscuring organelle-specific contributions [3].

Quantitative Differentiation of 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA: A Comparator-Driven Evidence Guide


DECR2 Km: Docosaheptaenoyl-CoA vs. 2,4-Hexadienoyl-CoA vs. 2,4-Decadienoyl-CoA

Human peroxisomal 2,4-dienoyl-CoA reductase (DECR2) exhibits a 1.7-fold lower apparent affinity for docosaheptaenoyl-CoA (Km = 102 µM) compared to the short-chain analog 2,4-hexadienoyl-CoA (Km = 59 µM), and a 17-fold lower affinity compared to the medium-chain analog 2,4-decadienoyl-CoA (Km = 6 µM) [1].

Enzyme Kinetics Substrate Specificity Peroxisomal Beta-Oxidation

DECR2 Vmax Comparison: Docosaheptaenoyl-CoA Catalytic Efficiency Relative to Short- and Medium-Chain Substrates

While Vmax data specifically for docosaheptaenoyl-CoA with purified DECR2 was not directly reported in the available kinetic panels, the enzyme's Vmax with 2,4-hexadienoyl-CoA (1.75 µmol/min/mg) and 2,4-decadienoyl-CoA (1.37 µmol/min/mg) provides a quantitative baseline [1]. Importantly, the observation that DECR2 is active towards docosaheptaenoyl-CoA, yet the reductase does not constitute a rate-limiting step in peroxisomal DHA degradation [2], implies that the catalytic turnover of this long-chain substrate is sufficient to prevent intermediate accumulation under physiological conditions.

Catalytic Efficiency Enzyme Assay Substrate Turnover

Albumin Sensitivity: Docosaheptaenoyl-CoA Reduction Is Severely Decreased by Albumin

The reduction of 2,4,7,10,13,16,19-docosaheptaenoyl-CoA by human peroxisomal 2,4-dienoyl-CoA reductase is severely decreased in the presence of albumin, a property not observed for shorter chain 2,4-dienoyl-CoA substrates [1]. Kinetic data indicate that the Km for docosaheptaenoyl-CoA shifts from 102 µM in the absence of albumin to 0.102 mM (equivalent to 102 µM) under specified conditions, while the Km for 2,4-hexadienoyl-CoA decreases from 59 µM to 0.059 mM in the presence of 0.1% albumin [2].

Assay Interference Protein Binding In Vitro Conditions

Peroxisomal vs. Mitochondrial Processing: DHA-CoA Oxidation Is 10-Fold Inducible, While EPA-CoA Is 5-Fold Inducible

Under conditions of peroxisome proliferation induced by 3-thia fatty acid treatment in rats, peroxisomal DHA-CoA oxidase activity increased 10-fold, whereas peroxisomal EPA-CoA oxidase activity increased only 5-fold [1]. This differential inducibility reflects the distinct metabolic routing of these polyunsaturated fatty acids: DHA is poorly oxidized by mitochondria and relies almost exclusively on peroxisomal pathways, while EPA is efficiently oxidized by both organelles [1]. As docosaheptaenoyl-CoA is the direct product of ACOX1 acting on DHA-CoA, this induction profile is directly relevant to the substrate's metabolic context [2].

Organelle Specificity Metabolic Flux Induction Studies

Chain Length Specificity: Long-Chain Polyunsaturated Acyl-CoAs Show 150% Vmax Relative to Palmitoyl-CoA

Peroxisomal beta-oxidation demonstrates optimal specificity towards long-chain polyunsaturated acyl-CoA esters. In rat liver peroxisomal fractions, docosa-7,10,13,16-tetraenoyl-CoA (C22:4-CoA), a close structural analog of docosaheptaenoyl-CoA, exhibited a Vmax of approximately 150% of that obtained with the saturated reference substrate palmitoyl-CoA [1]. This class-level preference for long-chain polyunsaturates establishes that very long-chain acyl-CoAs are not merely accommodated but are preferentially oxidized by the peroxisomal machinery.

Substrate Preference Peroxisomal Beta-Oxidation Vmax Comparison

Optimal Application Scenarios for 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA in Peroxisomal and Lipid Metabolism Research


1. DECR2 Functional Assays and Inhibitor Screening

Use 2,4,7,10,13,16,19-docosaheptaenoyl-CoA as the primary substrate for characterizing recombinant human DECR2 activity. Its higher Km (102 µM) relative to shorter dienoyl-CoAs necessitates careful substrate concentration optimization, but its physiological relevance to DHA metabolism makes it the appropriate choice for inhibitor screens targeting peroxisomal fatty acid degradation [1]. Assays must be conducted in albumin-free buffers to avoid artificial suppression of reductase activity [2].

2. Peroxisomal Beta-Oxidation Pathway Tracing and Metabolite Profiling

Employ docosaheptaenoyl-CoA as a pathway intermediate standard in LC-MS/MS methods for profiling peroxisomal beta-oxidation metabolites. Given the 10-fold inducibility of DHA-CoA oxidase under proliferative conditions [3], this CoA ester serves as a sensitive marker for peroxisomal functional capacity and can be used to quantify pathway flux in disease models characterized by peroxisomal dysfunction (e.g., Zellweger spectrum disorders) [1].

3. Comparative Organelle-Specific Oxidation Studies

Utilize docosaheptaenoyl-CoA or its precursor DHA-CoA in isolated organelle preparations to dissect the relative contributions of peroxisomes versus mitochondria to polyunsaturated fatty acid oxidation. The poor mitochondrial utilization of DHA-CoA [3] ensures that oxidation rates measured with this substrate primarily reflect peroxisomal activity, enabling cleaner interpretation of peroxisome-specific defects or drug effects.

4. In Vitro Reconstitution of DHA Retroconversion Pathway

Include 2,4,7,10,13,16,19-docosaheptaenoyl-CoA as an essential intermediate in multi-enzyme reconstitution assays of the DHA retroconversion pathway to eicosapentaenoic acid (EPA). Its generation from DHA-CoA by ACOX1 and subsequent reduction by DECR2 to 3,7,10,13,16,19-docosahexaenoyl-CoA represents a critical branch point that determines the efficiency of omega-3 fatty acid recycling [1].

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